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Compound of Interest

Compound Name:
6-Methoxybenzothiazole-2-

carboxylic acid

Cat. No.: B1297636 Get Quote

Introduction

6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic compound of interest in

medicinal chemistry and materials science. Its rigid benzothiazole core, substituted with both

an electron-donating methoxy group and an electron-withdrawing carboxylic acid, gives it

unique electronic and structural properties. This guide provides a comprehensive overview of

the spectroscopic data for 6-Methoxybenzothiazole-2-carboxylic acid (CAS: 946-13-4),

intended for researchers and professionals in drug development and chemical synthesis. While

complete experimental spectra are not widely published, this document compiles available data

and provides well-established predictions to guide analytical efforts.

Chemical Structure and Properties

IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]

Molecular Formula: C₉H₇NO₃S[1][2]

Molecular Weight: 209.22 g/mol [1][2]

Core Spectroscopic Data
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The following sections and tables summarize the key spectroscopic data for 6-
Methoxybenzothiazole-2-carboxylic acid. Predicted values are based on established

principles of NMR and IR spectroscopy for aromatic carboxylic acids and benzothiazole

derivatives.[3][4][5]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides insight into its

fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 209.

Table 1: Mass Spectrometry Data

m/z (Relative Intensity) Proposed Fragment Notes

209 [C₉H₇NO₃S]⁺ Molecular Ion (M⁺)[1]

165 [M - CO₂]⁺
Loss of carbon dioxide from

the carboxylic acid group.

150 [C₈H₈NOS]⁺

Further fragmentation,

potentially involving

rearrangement.

102 [Fragment]
A smaller fragment resulting

from ring cleavage.

Data sourced from PubChem CID 596767.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.

Chemical shifts are influenced by the aromatic ring system and the electronic nature of the

substituents.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Notes

COOH ~13.0 Singlet (broad)

The acidic proton of a

carboxylic acid

typically appears far

downfield and may be

broad.[3][4]

H-4 ~7.9 Doublet

Experiences

deshielding from the

adjacent nitrogen and

the aromatic ring

current.

H-7 ~7.8 Doublet Coupled to H-5.

H-5 ~7.2 Doublet of doublets
Coupled to both H-4

and H-7.

OCH₃ ~3.9 Singlet

Typical chemical shift

for an aromatic

methoxy group.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
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Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

COOH 165 - 175
The carbonyl carbon of an

aromatic carboxylic acid.[4][6]

C-2 155 - 165

The carbon within the thiazole

ring, double-bonded to

nitrogen.

C-6 155 - 160

Aromatic carbon attached to

the electron-donating methoxy

group.

C-3a 148 - 152
Bridgehead carbon adjacent to

the sulfur atom.

C-7a 130 - 135
Bridgehead carbon adjacent to

the nitrogen atom.

C-4 120 - 128 Aromatic carbon.

C-5 115 - 125 Aromatic carbon.

C-7 110 - 120 Aromatic carbon.

OCH₃ 55 - 60 Carbon of the methoxy group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic

ring.

Table 4: Predicted Infrared (IR) Absorption Bands
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Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Notes

O-H stretch

(Carboxylic Acid)
2500-3300 Broad

A very broad band

characteristic of a

hydrogen-bonded

carboxylic acid dimer.

[3][5][7][8]

C-H stretch (Aromatic) 3000-3100 Medium
Characteristic of sp²

C-H bonds.

C=O stretch

(Carboxylic Acid)
1680-1710 Strong

The carbonyl stretch

for an aromatic

carboxylic acid,

position influenced by

conjugation and H-

bonding.[3][5][7]

C=C stretch

(Aromatic)
1450-1600 Medium-Strong

Multiple bands are

expected due to the

complex aromatic

system.

C-O stretch

(Carboxylic Acid)
1210-1320 Strong

Stretch associated

with the C-O single

bond of the acid.[5][7]

O-H bend (Carboxylic

Acid)
1395-1440 Medium

In-plane bending

vibration.[5]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

These methods are standard in organic characterization and can be adapted for 6-
Methoxybenzothiazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Weigh approximately 5-10 mg of solid 6-Methoxybenzothiazole-2-
carboxylic acid.

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent,

such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving carboxylic acids.

Transfer: Transfer the resulting solution into a 5 mm NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra using a 400 MHz and 100 MHz

spectrometer, respectively.[9] Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR Method): Place a small, powdered amount of the solid sample

directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Pressure Application: Apply pressure using the built-in clamp to ensure good contact

between the sample and the crystal.

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a

background scan of the empty crystal prior to sample analysis.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass

Spectrometer (GC-MS).

GC Separation: The sample is vaporized and separated on a capillary column (e.g., a

nonpolar DB-5 column) using a temperature gradient to ensure elution.

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer,

where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the

resulting fragments is analyzed.
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Workflow Visualization
The logical flow for the spectroscopic analysis of a newly synthesized or acquired chemical

compound like 6-Methoxybenzothiazole-2-carboxylic acid is critical for systematic

characterization. The following diagram illustrates this standard workflow.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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